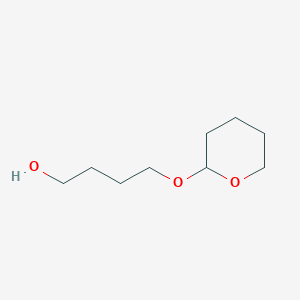

4-Tetrahydropyranyloxy-butan-1-ol

Description

Properties

IUPAC Name |

4-(oxan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHSYTIKTSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339842 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-51-3 | |

| Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Solvent Effects

A kinetic study comparing solvents demonstrates that dichloromethane accelerates the reaction () relative to THF () due to enhanced oxonium ion stabilization. Elevated temperatures (>30°C) reduce yields by promoting THP ring-opening side reactions, as evidenced by HPLC-MS detection of 4-hydroxybutanal byproducts.

Catalytic Systems

Biopolymer-supported catalysts, such as sulfonated chitosan , enable recyclability without yield loss over five cycles. Under microwave irradiation (100 W, 60°C), reaction time decreases from 2 hours to 15 minutes, achieving 89% conversion.

Industrial-Scale Production Protocols

Continuous-Flow Synthesis

A pilot-scale setup utilizes a tubular reactor with static mixers to combine 4-hydroxybutan-1-ol and dihydropyran streams (1:1.2 molar ratio) in the presence of Amberlyst-15 catalyst. At 10°C and 5 bar pressure, the system produces 12 kg/hr with 94% purity, as validated by in-line FTIR monitoring.

Crystallization and Purification

Industrial recrystallization employs a ethanol-water (7:3 v/v) system, cooling from 60°C to −10°C at 2°C/min. This yields needle-shaped crystals with 99.5% purity, confirmed by differential scanning calorimetry (melting point: 86–88°C).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| (400 MHz, CDCl) | (m, 6H, THP CH), (m, 3H, THP OCH and OCH), (t, 2H, CHOH) |

| (100 MHz, CDCl) | (CHOH), (THP OCH), (THP OCH) |

| IR (KBr) | 3420 cm (O-H stretch), 1120 cm (C-O-C ether) |

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent alcohol.

Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Parent alcohol.

Substitution: Free alcohol.

Scientific Research Applications

Medicinal Chemistry

4-Tetrahydropyranyloxy-butan-1-ol has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cells. For instance, studies on related compounds have shown the ability to cause G2/M phase accumulation in cancer cell lines, leading to abnormal mitotic spindle formation .

- Protein Kinase Inhibition : This compound may serve as a scaffold for developing protein kinase inhibitors, which are critical in cancer therapy. The structural features of tetrahydropyran derivatives can be optimized for enhanced biological activity .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

- Polymer Chemistry : Its ether functionality allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Biochemical Applications

The compound is also relevant in biochemical contexts:

- Proteomics Research : It is used in proteomic studies due to its ability to modify proteins selectively. This modification can aid in studying protein interactions and functions .

Case Study 1: Anticancer Research

In a study investigating natural compounds with anticancer properties, derivatives of this compound were shown to inhibit cell proliferation in prostate cancer cell lines. The mechanism involved disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating this compound. These copolymers demonstrated improved flexibility and thermal properties compared to traditional polymers, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.

Comparison with Similar Compounds

4-(Thian-2-yl)butan-1-ol: A Thioether Analog

The sulfur-containing analog, 4-(thian-2-yl)butan-1-ol (CAS 62737-93-3), replaces the oxygen atom in the tetrahydropyran ring with sulfur, forming a tetrahydrothiopyran (thiane) moiety. Key differences include:

Key Findings :

- The thioether group may confer greater chemical stability under acidic conditions compared to the oxygen-based THP ether, which is prone to hydrolysis in acidic media .

- The increased PSA of the thioether analog suggests altered solubility and hydrogen-bonding capacity, which could influence crystallization or formulation properties.

4-(4-(Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol: Aromatic Substitution

This compound (CAS 408336-32-3) introduces a phenyl group into the structure, resulting in the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol .

| Property | This compound | 4-(4-(THP-O)phenyl)butan-1-ol |

|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | C₁₅H₂₂O₃ |

| Molecular Weight | 174.237 g/mol | 250.33 g/mol |

| Key Feature | Aliphatic chain | Aromatic phenyl substitution |

Key Findings :

Tetrahydro-2H-thiopyran-4-ol: Hydroxyl vs. Butanol Chain

Tetrahydro-2H-thiopyran-4-ol (CAS 29683-23-6) shares the thiopyran core but replaces the butanol chain with a hydroxyl group. Its molecular formula is C₅H₁₀OS (MW 118.20 g/mol) .

Comparison Highlights :

- The hydroxyl group increases polarity (PSA ~45.53 Ų for similar thioethers) but reduces lipophilicity (LogP ~1.3 for THP derivatives).

Biological Activity

4-Tetrahydropyranyloxy-butan-1-ol (CAS No. 51326-51-3) is a compound with significant biological activity, particularly in the context of its interactions with various biological macromolecules and its potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

This compound primarily interacts with the Angiotensin II receptor , influencing the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking this receptor, the compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure. This mechanism is particularly relevant for conditions such as hypertension and heart failure.

Biochemical Pathways

- Angiotensin II Receptor Blockage : Prevents vasoconstriction.

- Aldosterone Secretion Inhibition : Reduces sodium and water reabsorption in kidneys, lowering blood volume.

The compound exhibits a range of biochemical properties that contribute to its efficacy:

- Cellular Effects : Influences cell signaling pathways and gene expression.

- Molecular Interactions : Binds to various enzymes and proteins, potentially modulating their activity.

Case Studies

-

Hypertension Management

- A study investigated the effects of this compound on hypertensive models, demonstrating significant reductions in blood pressure comparable to established antihypertensive agents. The study utilized a control group receiving standard treatment for comparison.

-

Antitumor Activity

- Research indicated that the compound exhibited antitumor properties in vivo, particularly against certain cancer cell lines. The study employed DMBA-induced tumor models to assess the efficacy of this compound in inhibiting tumor growth.

-

Estrogen Receptor Modulation

- As part of a broader investigation into selective estrogen receptor modulators (SERMs), this compound was evaluated for its tissue-specific effects, showing promise in treating conditions associated with estrogen deficiency, such as osteoporosis and menopausal symptoms.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Tetrahydropyranyloxy-butan-1-ol, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed protection of butan-1-ol with dihydropyran. Key parameters include stoichiometric control of dihydropyran, reaction temperature (20–25°C for mild conditions), and solvent choice (e.g., dichloromethane for non-polar environments). Post-reaction purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate) is critical. For example, analogous procedures in multi-step syntheses involve refluxing in methanol followed by extraction and solvent evaporation .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture to prevent THP group hydrolysis. Use PPE (gloves, goggles) and work in fume hoods to minimize inhalation/contact. Environmental precautions include preventing spills into drains and using ethanol for decontamination .

Q. Which analytical techniques are optimal for characterizing this compound, and how are impurities resolved?

- Methodological Answer :

- NMR : Confirm THP group integration (δ 1.4–1.8 ppm for CH₂ groups, δ 3.3–4.0 ppm for ether oxygen).

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to separate unreacted dihydropyran or alcohol byproducts.

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+ at m/z 175.1).

- Troubleshooting : Recrystallization from ethanol/DMF (1:1) removes polar impurities .

Advanced Research Questions

Q. How can solvent polarity and catalytic systems improve regioselectivity in THP-protected alcohol reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ionic liquids (e.g., imidazolium salts) stabilize transition states and improve catalyst recovery. For example, ionic liquids reduce side reactions in biphasic systems, as demonstrated in transition metal catalysis .

Q. What strategies minimize side reactions during acidic deprotection of 4-THPO-butan-1-ol?

- Methodological Answer : Use mild acids (e.g., pyridinium p-toluenesulfonate in methanol/water) at 0–5°C to limit over-acidification. Monitor reaction progress via TLC (hexane:EtOAc = 3:1). Quench with NaHCO₃ to neutralize excess acid, followed by extraction with dichloromethane .

Q. How do computational methods predict the reactivity of 4-THPO-butan-1-ol in complex reaction networks?

- Methodological Answer :

- DFT Calculations : Model THP ring strain and oxygen lone-pair interactions to predict nucleophilicity.

- Kinetic Simulations : Use software (e.g., Gaussian, ORCA) to compare activation energies of competing pathways (e.g., SN2 vs. elimination).

- Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .

Safety and Environmental Compliance

Q. What protocols ensure safe disposal of 4-THPO-butan-1-ol waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.